molecular formula C17H18N2O2S B498804 2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-1-METHYL-1H-1,3-BENZODIAZOLE

2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-1-METHYL-1H-1,3-BENZODIAZOLE

Cat. No.: B498804
M. Wt: 314.4g/mol
InChI Key: PFXZMFSNIMPSTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-1-METHYL-1H-1,3-BENZODIAZOLE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the methoxy-phenoxy and ethylsulfanyl groups in the structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-1-METHYL-1H-1,3-BENZODIAZOLE typically involves a multi-step process. One common method includes the following steps:

    Preparation of 4-Methoxy-phenol: This can be achieved through the methylation of hydroquinone using dimethyl sulfate in the presence of a base.

    Formation of 4-Methoxy-phenoxy-ethylsulfanyl Intermediate: The 4-methoxy-phenol is then reacted with 2-chloroethyl sulfide in the presence of a base to form the intermediate.

    Cyclization to Benzimidazole: The intermediate is then cyclized with o-phenylenediamine under acidic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-1-METHYL-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and phenoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-1-METHYL-1H-1,3-BENZODIAZOLE has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-1-METHYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Fluoro-phenoxy)-ethylsulfanyl]-1-methyl-1H-benzoimidazole
  • 2-[2-(4-Chloro-phenoxy)-ethylsulfanyl]-1-methyl-1H-benzoimidazole
  • 2-[2-(4-Bromo-phenoxy)-ethylsulfanyl]-1-methyl-1H-benzoimidazole

Uniqueness

The presence of the methoxy group in 2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-1-METHYL-1H-1,3-BENZODIAZOLE imparts unique chemical properties, such as increased lipophilicity and potential for hydrogen bonding. These properties can influence its biological activity and make it distinct from other similar compounds.

Properties

Molecular Formula

C17H18N2O2S

Molecular Weight

314.4g/mol

IUPAC Name

2-[2-(4-methoxyphenoxy)ethylsulfanyl]-1-methylbenzimidazole

InChI

InChI=1S/C17H18N2O2S/c1-19-16-6-4-3-5-15(16)18-17(19)22-12-11-21-14-9-7-13(20-2)8-10-14/h3-10H,11-12H2,1-2H3

InChI Key

PFXZMFSNIMPSTN-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2N=C1SCCOC3=CC=C(C=C3)OC

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCCOC3=CC=C(C=C3)OC

Origin of Product

United States

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